(E)-1-Aminopropan-2-one oxime
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Overview
Description
(E)-1-Aminopropan-2-one oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a C=N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Aminopropan-2-one oxime can be synthesized through the condensation of 1-aminopropan-2-one with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by acids or bases to facilitate the formation of the oxime bond .
Industrial Production Methods
Industrial production of oximes often involves the use of hydroxylamine derivatives and ketones or aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product. For example, the use of m-CPBA as an oxidant in ethyl acetate enables efficient oxidation of aliphatic amines to oximes with high selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Aminopropan-2-one oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other nitrogen-containing compounds.
Reduction: Reduction of oximes typically yields amines.
Substitution: Oximes can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidants include m-CPBA and other peracids.
Reduction: Hydrosilanes and boron-based catalysts are often used for the reduction of oximes.
Substitution: Reagents such as alkyl or aryl halides are used in substitution reactions to form oxime ethers.
Major Products
Oxidation: Nitriles
Reduction: Amines
Substitution: Oxime ethers
Scientific Research Applications
(E)-1-Aminopropan-2-one oxime has several applications in scientific research:
Medicinal Chemistry: Oximes are used as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmacological derivatives.
Organic Synthesis: Oximes serve as versatile precursors in the synthesis of various organic compounds, including heterocycles.
Bioconjugation: The oxime ligation reaction is used for the preparation of bioconjugates, including polymer-proteins and peptide dendrimers.
Mechanism of Action
The mechanism of action of (E)-1-Aminopropan-2-one oxime involves the formation of a stable oxime bond through the reaction of an aminooxy group with an electrophilic carbonyl group. This reaction is typically catalyzed by nucleophilic catalysts such as aniline . The oxime bond is hydrolytically stable and does not require metal ion catalysts, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Compounds with the general formula R-CH=N-OH.
Ketoximes: Compounds with the general formula RR’C=N-OH.
Oxime Ethers: Compounds with the general formula RR’C=N-O-R.
Uniqueness
(E)-1-Aminopropan-2-one oxime is unique due to its specific structure and reactivity. Unlike aldoximes and ketoximes, it contains an amino group, which can participate in additional reactions, enhancing its versatility in organic synthesis and medicinal chemistry .
Biological Activity
(E)-1-Aminopropan-2-one oxime, an organic compound characterized by its oxime functional group (C=N-OH), has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
H2N−C(CH3)=C(OH)=N−O
The synthesis typically involves the condensation of 1-aminopropan-2-one with hydroxylamine under acidic or basic conditions, facilitating the formation of the oxime bond. This reaction can be optimized in industrial settings to enhance yield and purity .
Medicinal Chemistry Applications
Research indicates that this compound exhibits significant biological activity, particularly as an antidote for organophosphate poisoning. The oxime functional group allows it to react with phosphorylated acetylcholinesterase, reactivating the enzyme and mitigating toxicity .
Key Biological Activities:
- Antidote for Organophosphate Poisoning : It acts by forming stable oxime bonds with electrophilic carbonyl groups, crucial in toxicology .
- Intermediates in Drug Development : Its derivatives are explored for their pharmacological properties, contributing to the development of new therapeutic agents .
The mechanism of action of this compound primarily involves nucleophilic attack on electrophilic centers in biological systems. This reactivity is pivotal in various biochemical pathways and therapeutic applications. The formation of stable oxime bonds is facilitated by nucleophilic catalysts, enhancing its utility in drug design .
Research Findings and Case Studies
Several studies have explored the biological activity and potential therapeutic applications of this compound:
-
Anticonvulsant Activity : Research has indicated that compounds derived from this compound exhibit anticonvulsant properties. In a study involving phenoxyacetyl derivatives, several compounds demonstrated significant activity in animal models, suggesting a potential role in epilepsy treatment .
Compound Activity Model Tested Compound 1 Active MES Test Compound 4 Active 6 Hz Test Compound 11 Active Hippocampal Kindling - Toxicological Studies : Safety evaluations have been conducted to assess cytotoxicity and metabolic stability. These studies are crucial for determining the viability of this compound derivatives as therapeutic agents .
- Pharmacological Screening : Various derivatives have been screened for their interactions with neurotransmitter receptors, revealing potential anxiolytic and antidepressant activities. This highlights the compound's versatility in influencing neurological pathways .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other oximes, which also exhibit various biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
Aldoximes | R-CH=N-OH | Contains aldehyde-derived structures; less reactive than ketoximes. |
Ketoximes | RR’C=N-OH | Derived from ketones; generally more stable than aldoximes. |
Oxime Ethers | RR’C=N-O-R | Formed from the reaction of oximes with alcohols; useful in organic synthesis. |
The unique amino group present in this compound enhances its reactivity compared to traditional aldoximes and ketoximes, allowing it to participate in a broader range of chemical reactions .
Properties
CAS No. |
2017-90-5 |
---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+ |
InChI Key |
RBDWAFZCAZEDON-HWKANZROSA-N |
Isomeric SMILES |
C/C(=N\O)/CN |
Canonical SMILES |
CC(=NO)CN |
Origin of Product |
United States |
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